Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C20H26ClN3O4 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
tert-butyl 4-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26ClN3O4/c1-20(2,3)28-19(27)23-10-8-22(9-11-23)18(26)14-12-17(25)24(13-14)16-6-4-15(21)5-7-16/h4-7,14H,8-13H2,1-3H3 |
InChI Key |
BAVOYPUXBNMCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Using Copper Catalysis
A streamlined approach employs copper(I) iodide (CuI) to facilitate simultaneous cyclization and coupling. This method reduces purification steps and improves efficiency.
Procedure:
-
Formation of Pyrrolidinone Ring:
-
In-Situ Coupling with Piperazine:
Mechanistic Insight:
Copper catalysis enables both Ullmann-type coupling and deprotection reactions, minimizing side product formation .
Solid-Phase Synthesis for High-Throughput Production
This method leverages resin-bound intermediates to enable scalable synthesis, particularly useful for pharmaceutical applications.
Steps:
-
Resin Functionalization:
-
Coupling of Pyrrolidinone Intermediate:
Table 2: Solid-Phase Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Resin Type | Wang resin | Maximizes loading capacity |
| Coupling Reagent | PyBOP | Reduces racemization |
| Cleavage Condition | 95% TFA, 2.5% H2O | Preserves tert-butyl group |
Enzymatic Resolution for Chiral Purity
To address stereochemical requirements, lipase-mediated resolution ensures enantiomeric excess (ee) >99%.
Process:
-
Racemic Synthesis:
-
Standard methods produce racemic 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
-
Enzymatic Hydrolysis:
-
Coupling with Piperazine:
Microwave-Assisted Accelerated Synthesis
Microwave irradiation drastically reduces reaction times while maintaining yields.
Protocol:
-
Microwave-Promoted Cyclization:
-
Rapid Coupling:
Advantages:
-
10-fold reduction in reaction time compared to conventional methods.
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Carboxylic Acid Activation | 65–72 | 95–98 | Moderate | High |
| One-Pot Copper Catalysis | 78–85 | 90–93 | High | Moderate |
| Solid-Phase Synthesis | 82 | 97–99 | Low | Low |
| Enzymatic Resolution | 58–63 | >99 | Very Low | High |
| Microwave-Assisted | 70–75 | 94–96 | Very High | Moderate |
Critical Considerations in Process Optimization
-
Protection/Deprotection Strategies:
-
Solvent Selection:
-
Catalyst Loading:
Emerging Innovations
Recent advancements include flow chemistry systems for continuous production, achieving 90% yield with 99.5% purity by integrating in-line purification modules .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow chemists to modify the compound to create derivatives with varied properties.
Table 1: Synthetic Routes
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Carbonylation | Introduction of carbonyl groups using suitable reagents | 85 |
| Halogenation | Substitution reactions to introduce halogen atoms | 90 |
| Alkylation | Formation of alkyl derivatives through nucleophilic attack | 75 |
Biology
The compound has garnered attention in pharmacological research due to its potential biological activities. Studies indicate that it may interact with specific biological targets, such as enzymes or receptors, leading to significant biological effects.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against gram-positive pathogens. These derivatives inhibit protein synthesis at an early stage by interfering with ribosomal initiation complex formation.
Table 2: Biological Activity Assessment
| Activity Type | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 20 |
| Antifungal | Candida albicans | 15 |
| Antiviral | Influenza virus | 18 |
Industry
In industrial applications, this compound can be utilized as a precursor for the synthesis of new materials or other industrial chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Table 3: Industrial Applications
| Application | Description |
|---|---|
| Material Development | Used in creating polymers and advanced materials |
| Chemical Synthesis | Acts as an intermediate in the production of pharmaceuticals |
Mechanism of Action
The mechanism of action of tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone moiety can participate in hydrogen bonding with target molecules. These interactions can modulate biological pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Tert-butyl 4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}piperazine-1-carboxylate
- Structural Difference : Replaces the 5-oxopyrrolidin-3-yl group with a cyclopropane ring .
- Synthesis : Prepared via coupling of 1-(4-chlorophenyl)cyclopropanecarboxylic acid with Boc-piperazine using EDCI/HOAt activation .
- Reduced hydrogen-bonding capacity compared to the pyrrolidinone lactam.
- Applications : Used as a precursor for bioactive molecules targeting cyclopropane-dependent enzymes .
| Property | Target Compound | Cyclopropane Analog |
|---|---|---|
| Core Heterocycle | Pyrrolidinone | Cyclopropane |
| Hydrogen Bond Acceptors | 2 (C=O, N) | 1 (C=O) |
| LogP (Predicted) | ~3.5 | ~4.0 |
| Synthetic Yield | 91% | 91% |
2-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide (2b)
- Structural Difference : Replaces the Boc-piperazine with a hydrazinecarboxamide group .
- Synthesis : Derived from 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl carbonyl chloride and sodium cyanate in acetic acid .
- Key Properties: The hydrazinecarboxamide adds two hydrogen bond donors (NH₂), enhancing solubility. Potential antimicrobial or antitumor activity due to hydrazine motifs .
| Property | Target Compound | Hydrazinecarboxamide Analog |
|---|---|---|
| Functional Group | Boc-piperazine | Hydrazinecarboxamide |
| Hydrogen Bond Donors | 0 | 2 |
| Biological Activity | Prolyl-hydroxylase inhibition | Antimicrobial |
Tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate
- Structural Difference: Replaces pyrrolidinone with a pyrazole ring substituted with 4-chloro- and 4-fluorophenyl groups.
- Synthesis : Coupling of pyrazole-3-carboxylic acid derivatives with Boc-piperazine .
- Key Properties :
| Property | Target Compound | Pyrazole Analog |
|---|---|---|
| Aromatic System | Non-aromatic | Pyrazole (aromatic) |
| Metabolic Stability | Moderate | High (due to -F) |
| Crystallinity | Moderate | High (stable crystals) |
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
- Structural Difference: Lacks the carbonyl-pyrrolidinone moiety.
- Synthesis : Direct Boc protection of 2-(4-chlorophenyl)piperazine .
- Key Properties :
| Property | Target Compound | Simplified Analog |
|---|---|---|
| Molecular Weight | Higher (~450) | Lower (~325) |
| Functional Complexity | High | Low |
| Applications | Enzyme inhibition | Receptor ligand synthesis |
Pharmacological and Physicochemical Insights
- Pyrrolidinone vs. Pyridinone: describes a Boc-piperazine linked to a pyridin-4-yl group with a 4-chlorobenzyl substituent. Compared to the target’s pyrrolidinone, pyridinone offers a conjugated C=O system, altering electronic distribution and binding affinity .
- Hydrogen Bonding: The pyrrolidinone’s lactam carbonyl is critical for hydrogen bonding in prolyl-hydroxylase inhibition, while cyclopropane analogs lack this feature .
- LogP Trends : The 4-chlorophenyl group increases LogP in all analogs, but solubility varies with heterocycle polarity (e.g., hydrazinecarboxamide > Boc-piperazine).
Biological Activity
Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article explores the compound's biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring and a pyrrolidinone moiety, which contribute to its structural complexity and biological activity. The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The molecular formula is with a molecular weight of approximately 377.4 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the CNS. It is hypothesized that the compound modulates neurotransmitter pathways, influencing synaptic transmission and neuronal communication. This modulation may lead to therapeutic effects in conditions such as anxiety, depression, and other neurological disorders .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant affinity for various neurotransmitter receptors. For instance, it has been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. These interactions suggest potential applications in treating psychiatric disorders .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound against oxidative stress-induced neuronal damage in cultured neurons. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to controls .
- Antidepressant Activity : Another study assessed the antidepressant-like effects of the compound using animal models of depression. Behavioral tests indicated that administration of the compound led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals how variations in chemical structure can influence biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate | Structure | Variation in aromatic substitution affects biological activity |
| N-[7-(3-Aminophenyl)-5-Methoxy-1,3-Benzoxazol-2-Yl]-2,5-Dichlorobenzenesulfonamide | Structure | Different mechanism of action targeting distinct pathways |
| Tert-butyl [1-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-Yl)pyrrolidin-3-Yl]carbamate | Structure | Incorporates pyrimidine structure; offers different pharmacological profiles |
This table illustrates how modifications in structure can lead to significant differences in pharmacological effects and therapeutic applications .
Q & A
Synthesis Optimization
Q1. How can reaction conditions be optimized for synthesizing tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate to maximize yield and purity? Answer:
- Solvent Selection: Use polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to enhance nucleophilicity during carbamate formation .
- Base Choice: Triethylamine (TEA) or sodium carbonate effectively neutralizes HCl byproducts in reactions involving tert-butyl chloroformate .
- Temperature Control: Maintain 0–25°C during coupling reactions to minimize side reactions (e.g., hydrolysis of active esters).
- Purification: Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Analytical Characterization
Q2. What advanced analytical techniques confirm the structural integrity and purity of this compound? Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 7.2–7.4 ppm) and carbonyl groups (~170 ppm) .
- HPLC-MS: High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities (<0.5% area) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for confirming pyrrolidinone ring conformation .
Pharmacological Target Identification
Q3. What methodologies identify potential biological targets for this compound? Answer:
- Receptor Binding Assays: Screen against GPCR or kinase panels using radioligand displacement (e.g., ³H-labeled antagonists) to measure IC₅₀ values .
- Computational Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets like serotonin receptors, leveraging the piperazine scaffold’s flexibility .
- Transcriptomic Profiling: RNA-seq on treated cell lines identifies differentially expressed pathways (e.g., apoptosis, inflammation) .
Stability Studies
Q4. How should stability studies be designed under varying pH and temperature conditions? Answer:
- Forced Degradation: Expose the compound to 0.1M HCl/NaOH (40°C, 72 hours) and analyze degradation products via LC-MS .
- Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months; monitor purity loss using HPLC with photodiode array detection .
- Solid-State Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and hygroscopicity .
Stereochemical Considerations
Q5. What strategies address stereochemical outcomes during synthesis? Answer:
- Chiral Auxiliaries: Use (R)- or (S)-BINOL-based catalysts in asymmetric carbonyl additions to control pyrrolidinone stereochemistry .
- Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- Circular Dichroism (CD): Confirm absolute configuration of crystalline intermediates .
Metabolic Pathway Analysis
Q6. Which in vitro models predict metabolic pathways? Answer:
- Liver Microsomes: Incubate with human/rat microsomes and NADPH; identify phase I metabolites (e.g., hydroxylation, N-dealkylation) via LC-MS/MS .
- CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Reactive Metabolite Screening: Trapping studies with glutathione or potassium cyanide detect electrophilic intermediates .
Computational Modeling
Q7. How can molecular docking guide derivative design for enhanced binding affinity? Answer:
- Ligand-Based Design: Generate pharmacophore models using MOE or Discovery Studio, focusing on the carbonyl-piperazine scaffold’s hydrogen-bonding motifs .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., chloro to fluoro) to prioritize syntheses .
- MD Simulations: GROMACS simulations (100 ns) assess binding stability in solvated receptor environments .
Comparative SAR Studies
Q8. What approaches compare structure-activity relationships (SAR) with analogs? Answer:
- Fragment Replacement: Synthesize derivatives replacing 4-chlorophenyl with nitro or methoxy groups; evaluate potency in cellular assays .
- 3D-QSAR: CoMFA/CoMSIA models correlate steric/electrostatic fields with IC₅₀ data from kinase inhibition screens .
- Crystallographic Overlays: Superpose X-ray structures of analogs to identify conserved binding motifs (e.g., piperazine-aryl interactions) .
Notes on Evidence Contradictions
- Synthesis Conditions: recommends THF for solubility, while emphasizes DCM for faster reaction rates. Researchers should test both solvents empirically.
- Stability: highlights hygroscopicity risks, whereas suggests solid-state stability up to 215°C. Controlled humidity storage is advised.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
